![molecular formula C12H9N3 B1585164 2-苯基-3H-咪唑并[4,5-c]吡啶 CAS No. 75007-92-0](/img/structure/B1585164.png)

2-苯基-3H-咪唑并[4,5-c]吡啶

描述

2-Phenyl-3H-imidazo[4,5-c]pyridine is a chemical compound with a unique structure containing a fused imidazole and pyridine ring system . It is known to play a crucial role in numerous disease conditions .

Synthesis Analysis

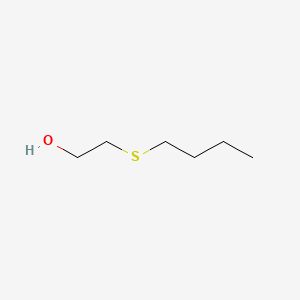

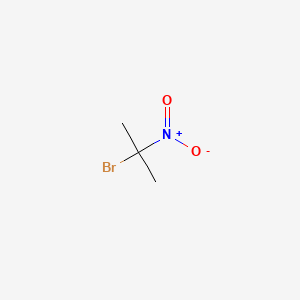

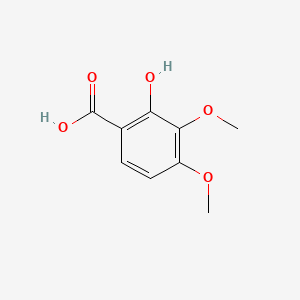

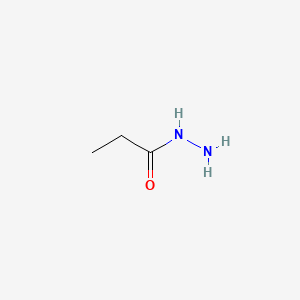

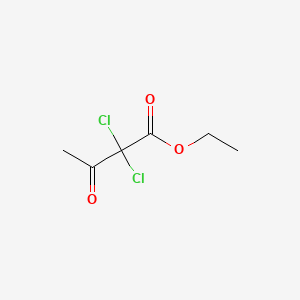

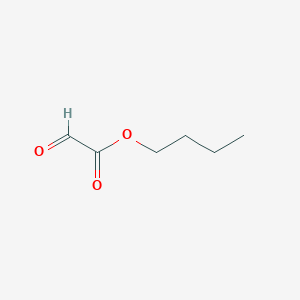

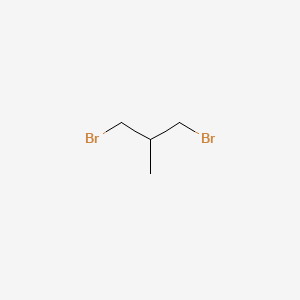

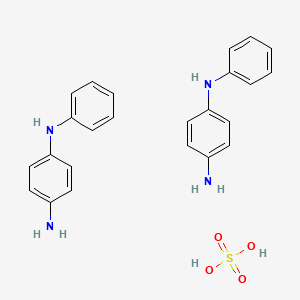

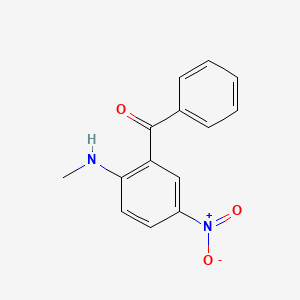

The synthesis of 2-Phenyl-3H-imidazo[4,5-c]pyridine analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis

The alkylation reaction on the imidazo[4,5-b]pyridine core is not selective and often results in different monoalkylated and polyalkylated products .科学研究应用

结构分析和晶体学

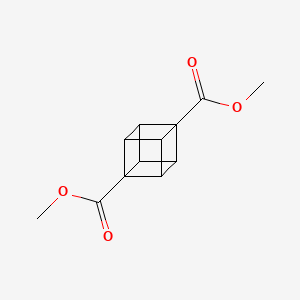

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate: 该研究侧重于对2-苯基-3H-咪唑并[4,5-c]吡啶衍生物的晶体学进行分析。它提供了关于晶体中分子结构和分子间相互作用的见解 (Hjouji et al., 2016)。

4-烯丙基-6-溴-2-(4-氯苯基)-4H-咪唑并[4,5-b]吡啶的晶体结构分析: 这项研究展示了一种咪唑并[4,5-b]吡啶衍生物的晶体结构,提供了有关分子构型和相互作用的宝贵信息 (Bourichi et al., 2019)。

药理学和生物活性

对癌细胞的细胞毒性: 对新型2-苯基-3H-咪唑并[4,5-c]吡啶衍生物的研究表明其对人类乳腺腺癌细胞具有细胞毒性作用,表明具有潜在抗癌特性 (Püsküllü等,2015)。

抗胆碱酯酶潜力: 基于咪唑并[1,2-a]吡啶的化合物显示出作为心脏和循环衰竭治疗的潜力,其中一些衍生物表现出显著的抗胆碱酯酶活性 (Kwong et al., 2019)。

抗微生物和抗癌活性: 合成1,2,3-三唑/异噁唑官能化的咪唑并[4,5-b]吡啶-2(3H)-酮衍生物并对其进行后续测试显示出有希望的抗微生物和抗癌活性 (Banda等,2016)。

材料科学和化学工程

荧光嘌呤同系物的合成: 研究描述了微波辅助下对咪唑并[4,5-b]吡啶进行C-2直接烯基化的合成,导致产生具有显著荧光量子产率和溶剂荧光性质的化合物,可用于材料科学应用 (Baladi等,2016)。

对低碳钢的缓蚀作用: 对咪唑并[4,5-b]吡啶衍生物作为低碳钢缓蚀剂的评估突出了它们在减少腐蚀方面的有效性,这对工业应用具有重要意义 (Saady et al., 2021)。

安全和危害

While specific safety and hazards information for 2-Phenyl-3H-imidazo[4,5-c]pyridine is not available, general safety measures for handling imidazo[4,5-b]pyridine include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

未来方向

Imidazopyridines, including 2-Phenyl-3H-imidazo[4,5-c]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs, indicating a promising future direction for this class of compounds .

属性

IUPAC Name |

2-phenyl-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHORNUQSDXBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225981 | |

| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3H-imidazo[4,5-c]pyridine | |

CAS RN |

75007-92-0 | |

| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)